molecular formula C24H17B B1497335 1,1':3',1''-Terphenyl,2-bromo-5'-phenyl- CAS No. 1890136-54-5

1,1':3',1''-Terphenyl,2-bromo-5'-phenyl-

Cat. No. B1497335
CAS RN: 1890136-54-5
M. Wt: 385.3 g/mol
InChI Key: JZTPJDDVFCPFKR-UHFFFAOYSA-N
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Description

“1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl-” is a chemical compound with the molecular formula C24H17Br . It has a molecular weight of 385.3 g/mol . The IUPAC name for this compound is 2-bromo-1,3,5-triphenylbenzene .


Molecular Structure Analysis

The InChI code for “1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl-” is 1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is 401.1±14.0 °C at 760 mmHg . The compound has a molar refractivity of 83.1±0.3 cm³ . It has no hydrogen bond acceptors or donors .

Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acids, due to their structural analogy with phosphate moieties and coordination or supramolecular properties, find applications across bioactive properties (drug, pro-drug), bone targeting, supramolecular or hybrid materials design, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. These wide-ranging applications cover chemistry, biology, and physics, making phosphonic acid synthesis crucial for numerous research projects (Sevrain et al., 2017).

Coordination Chemistry and Biological Properties of Thioureas

Thioureas have been extensively applied as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions and coordination properties. Transition metal complexes involving thioureas have novel applications in biological contexts, demonstrating the chemical versatility of these molecules for interdisciplinary approaches in medicinal chemistry (Saeed et al., 2014).

Cyclometalating Ligands in Transition-metal Phosphors

Cyclometalating chelates are used to prepare highly emissive phosphorescent complexes in organic light emitting diodes (OLEDs). These chelates, classified based on the cyclometalating groups, react with heavy transition-metal elements to afford phosphors with tunable emission wavelengths. This application highlights the potential of specific chemical structures for the development of advanced display and illumination technologies (Chi & Chou, 2010).

Supramolecular Chemistry Applications of Benzene-1,3,5-tricarboxamide

Benzene-1,3,5-tricarboxamides (BTAs) are utilized for their supramolecular self-assembly behavior in nanotechnology, polymer processing, and biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by H-bonding and their multivalent nature drives applications in various scientific fields, showcasing the potential use of specific chemical structures in developing multifunctional materials (Cantekin et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes serious eye irritation, and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name

1-(2-bromophenyl)-3,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br/c25-24-14-8-7-13-23(24)22-16-20(18-9-3-1-4-10-18)15-21(17-22)19-11-5-2-6-12-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTPJDDVFCPFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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